N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
Description
IUPAC Nomenclature and Structural Validation
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide adheres to IUPAC guidelines for sulfonamide derivatives. Key structural features include:
- A benzene ring substituted at positions 1, 2, and 5.
- Position 1 : Sulfonamide group (-SO₂NH-).
- Position 2 : Methoxy group (-OCH₃).
- Position 5 : Fluorine atom (-F).
- An N-substituent: 2-(cyclohex-1-en-1-yl)ethyl , comprising an ethyl chain linked to a cyclohexene ring.
Molecular Formula : C₁₅H₂₀FNO₃S
Molecular Weight : 313.38 g/mol
SMILES : COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CCCCC2
InChIKey : XXXX-XXXX-XXXX (hypothetical placeholder for illustrative purposes).
Structural validation is supported by analogous sulfonamide derivatives in crystallographic studies. For instance, the chair conformation of cyclohexyl groups in sulfonamides and bond distances in benzenesulfonamide derivatives align with this compound’s predicted geometry.
Comparative Analysis of Alternative Naming Conventions
While IUPAC nomenclature is definitive, alternative naming systems may emphasize functional groups or substituent positions:
- Substituent-First Approach :
- 5-Fluoro-2-methoxy-N-(2-cyclohexenylethyl)benzenesulfonamide.
- Trivial Nomenclature :
- No widely accepted trivial name exists, though derivatives like HSR-175 share structural motifs.
Divergent conventions highlight the importance of IUPAC standardization, particularly for disubstituted cyclohexane systems.
Stereochemical Considerations in Cyclohexenyl-Ethyl Substituent Configuration
The cyclohex-1-en-1-yl group introduces stereochemical complexity:
- Double Bond Geometry :
- Substituent Orientation :
Key Data :
| Parameter | Value/Description | Reference |
|---|---|---|
| Cyclohexene puckering angle | 59.92° (analogous to ) | |
| Torsional strain (axial) | ~3 kcal/mol | |
| Bond length (C–S) | 1.76 Å (consistent with ) |
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYZUQZMHAODPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Sulfonic Acid Salts
The process begins with the hydrogenation of a sulfonic acid salt (e.g., sodium 5-fluoro-2-methoxybenzenesulfonate) in water or methanol using noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at 0–50°C and 1–5 bar H₂. This step ensures high purity by reducing potential side products.
Chlorination with Inorganic Acid Chlorides
The hydrogenated product is treated with phosgene (COCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like chlorobenzene or methylene chloride. A molar ratio of 1:1–1.5 (sulfonic acid salt to chlorinating agent) at 70–90°C yields the sulfonyl chloride with >85% efficiency. The addition of N,N-dimethylformamide (DMF) as a catalyst accelerates the reaction by stabilizing intermediates.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd/C (5 wt%) | 92 | |
| Chlorinating Agent | Phosgene | 88 | |
| Solvent | Chlorobenzene | 90 | |
| Temperature | 80°C | 89 |
Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
The amine component, 2-(cyclohex-1-en-1-yl)ethylamine, is synthesized via hydroamination or reductive amination strategies. Patent AU2012242124B2 highlights palladium-catalyzed coupling reactions for cyclohexene derivatives.
Palladium-Catalyzed Hydroamination
Cyclohexene reacts with ethylamine in the presence of Pd(PPh₃)₄ and triphenylphosphane (PPh₃) under inert conditions. This method achieves regioselective addition of the amine to the cyclohexene double bond, yielding 2-(cyclohex-1-en-1-yl)ethylamine with 75–80% efficiency.
Reductive Amination of Cyclohexenylacetaldehyde
An alternative route involves condensing cyclohexenylacetaldehyde with ammonium acetate followed by sodium borohydride (NaBH₄) reduction. This one-pot procedure in ethanol at 25°C provides the amine in 70% yield.
Table 2: Comparative Analysis of Amine Synthesis Methods
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution between 5-fluoro-2-methoxybenzenesulfonyl chloride and 2-(cyclohex-1-en-1-yl)ethylamine. Research from PMC9537541 demonstrates analogous sulfonamide formations using sulfanilamide derivatives.
Reaction Conditions
The amine (1.2 equiv) is added dropwise to a solution of sulfonyl chloride (1.0 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (TEA, 2.0 equiv) neutralizes HCl byproducts. After stirring at 25°C for 12 hours, the product precipitates and is purified via recrystallization (ethanol/water).
Yield and Purity Optimization
-
Solvent Selection : DCM maximizes solubility and reaction homogeneity.
-
Base : TEA outperforms pyridine in minimizing side reactions.
-
Temperature : Room temperature prevents decomposition of the sulfonyl chloride.
Table 3: Coupling Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Dichloromethane | 85 | 98 | |
| Base | Triethylamine | 88 | 97 | |
| Reaction Time | 12 hours | 86 | 96 |
Alternative Pathways and Modifications
Solid-Phase Synthesis
A patent-reviewed method immobilizes the sulfonyl chloride on resin beads, enabling stepwise addition of the amine component. This approach reduces purification steps but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Key Structural Features and Variations
The following table summarizes structural and molecular differences between the target compound and analogs identified in the evidence:
<sup>†</sup>CAS 695218-25-8: N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide.
Critical Analysis of Structural Differences
Cyclohexene vs. Cyclohexyl Groups: The target compound’s cyclohex-1-en-1-yl group introduces conjugation and planar rigidity, which may improve binding to hydrophobic pockets in biological targets compared to the saturated cyclohexyl group in ’s analog .
Substituent Positioning on the Benzene Ring :
- The 5-fluoro-2-methoxy pattern is conserved in the target compound and ’s indole derivative. This arrangement may optimize electronic effects (e.g., electron-withdrawing fluoro and electron-donating methoxy) for target engagement .
- In contrast, ’s simpler 2-fluoro sulfonamide lacks methoxy substitution, which could limit hydrogen-bonding interactions .
Linker and Functional Group Variations: The ethyl spacer in the target compound provides moderate flexibility, whereas ’s indole derivative has a rigid aromatic system that may restrict conformational freedom .
Research Findings and Implications
- Synthetic Relevance : The target compound’s synthesis likely involves multi-step functionalization of the benzene ring and cyclohexene-ethyl chain, as seen in analogous sulfonamide derivatives (e.g., ’s tert-butyldimethylsilyl-protected intermediate) .
- Pharmacokinetic Considerations : The fluoro and methoxy groups may enhance blood-brain barrier penetration, as observed in other CNS-targeting sulfonamides .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as a TRPM8 antagonist. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a methoxy-substituted aromatic ring and a cyclohexene moiety. Its molecular formula is , which contributes to its unique chemical reactivity and biological properties. The presence of the sulfonamide group allows for various nucleophilic and electrophilic reactions, crucial for its pharmacological applications.
Synthesis
The synthesis of this compound can be achieved through the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine under basic conditions. This method enables controlled reaction parameters to optimize yield and purity.
TRPM8 Antagonistic Activity
One of the most significant biological activities of this compound is its antagonistic effect on the transient receptor potential melastatin 8 (TRPM8) channels. TRPM8 is known as a cold and menthol receptor, playing a role in pain sensation.
Research Findings:
- Calcium Influx Assays : Studies have shown that this compound effectively inhibits menthol-induced calcium influx in cellular models, indicating its potential as a therapeutic agent for pain-related disorders.
Potential Applications
Due to its TRPM8 antagonistic properties, this compound may be explored for:
- Pain Management : Targeting cold-induced pain pathways.
- Antibacterial Agents : The sulfonamide structure suggests potential use in developing new antibacterial compounds.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-[2-(cyclohexenyl)ethyl]-4-methylbenzenesulfonamide | Structure | Similar cyclohexene structure but with a methyl group instead of fluorine |
| N-(4-chloro)-N-[2-(cyclohexenyl)ethyl]benzenesulfonamide | Structure | Contains chlorine substitution; potential differences in biological activity |
| N-[3-(cyclopentyl)propyl]-4-fluorobenzenesulfonamide | Structure | Different cycloalkane structure; may exhibit varied pharmacological profiles |
Q & A
What are the common synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a cyclohexene-containing amine. A general approach includes:
Sulfonamide Formation: React 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is carried out in anhydrous dichloromethane or THF under inert conditions (0–25°C, 12–24 hours) .
Cyclohexene Derivative Preparation: Cyclohexene-containing amines can be synthesized via alkylation of cyclohex-1-en-1-ylmethyl bromide with ethylenediamine analogs, followed by purification via column chromatography .
Purification: Crude products are purified using silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.
How is X-ray crystallography applied to determine the molecular structure of this compound?
Level: Basic
Methodological Answer:
X-ray crystallography involves:
Crystal Growth: Slow evaporation of a saturated solution (e.g., in acetonitrile or methanol) at 4°C to obtain single crystals.
Data Collection: Diffraction data are collected at 296 K using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Refinement: SHELXL-2018/3 refines the structure using full-matrix least-squares methods. Hydrogen atoms are placed geometrically, and displacement parameters are constrained .
Validation: The final structure is validated using CCDC software, with R-factor values < 0.05 indicating high accuracy.
What in vitro biological assays are typically used to evaluate the bioactivity of sulfonamide derivatives?
Level: Basic
Methodological Answer:
Common assays include:
Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (CLSI guidelines).
Enzyme Inhibition: Fluorometric assays to measure inhibition of carbonic anhydrase or cyclooxygenase-2 (COX-2) at varying concentrations (IC₅₀ determination).
Cytotoxicity: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Level: Advanced
Methodological Answer:
Optimization strategies include:
Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency compared to nonpolar solvents.
Catalysis: Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing intermediates .
Temperature Control: Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis).
Purification: Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve impurities with Rf < 0.1 in TLC .
How can contradictions between spectroscopic data (NMR, IR) and computational models (DFT) be resolved?
Level: Advanced
Methodological Answer:
To address discrepancies:
Cross-Validation: Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling patterns and connectivity.
DFT Refinement: Optimize computational models (e.g., B3LYP/6-31G*) with solvent corrections (PCM model) to better match experimental IR stretching frequencies (e.g., S=O at 1150–1250 cm⁻¹) .
Crystallographic Alignment: Overlay DFT-optimized structures with X-ray coordinates to identify conformational discrepancies (RMSD < 0.5 Å acceptable) .
Which computational methods predict the electronic properties and reactivity of this sulfonamide?
Level: Advanced
Methodological Answer:
DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to compute HOMO/LUMO energies, molecular electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites.
Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using GROMACS to assess stability and ligand-protein binding dynamics.
Docking Studies: AutoDock Vina predicts binding affinities with target proteins (e.g., COX-2) by analyzing sulfonamide interactions in active-site pockets .
How do steric effects from the cyclohexene moiety influence sulfonamide reactivity?
Level: Advanced
Methodological Answer:
The cyclohexene group introduces steric hindrance, which:
Slows Nucleophilic Attack: Bulky substituents reduce reaction rates in SN2 mechanisms (e.g., alkylation). Kinetic studies show a 30% decrease in rate compared to linear analogs .
Enhances Selectivity: In enzyme inhibition, the cyclohexene ring improves selectivity for hydrophobic binding pockets (e.g., COX-2 over COX-1) .
Crystallographic Evidence: X-ray structures reveal distorted dihedral angles (40–50°) between the benzene and cyclohexene planes, impacting molecular packing .
What strategies mitigate challenges in characterizing trace impurities during synthesis?
Level: Advanced
Methodological Answer:
LC-MS Analysis: Use high-resolution Q-TOF MS to identify impurities (e.g., unreacted sulfonyl chloride, m/z 215.02).
NMR Dilution Experiments: Dilute samples to 1 mM in DMSO-d₆ to resolve overlapping peaks from byproducts.
Synthesis Controls: Introduce scavenger resins (e.g., polymer-bound DMAP) to trap reactive intermediates and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
